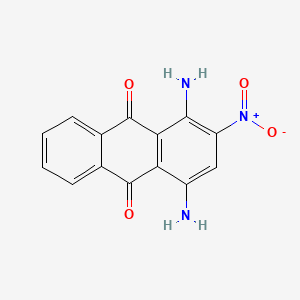![molecular formula C23H26FN7O3 B11693025 4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11693025.png)
4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺是一种复杂的有机化合物 ,属于三嗪衍生物 类。该化合物的特点是其独特的结构,其中包括一个三嗪环 、一个吗啉环 以及各种取代基,例如乙氧基、甲氧基和氟苯基等。
准备方法
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺的合成通常涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括以下步骤:
三嗪环的形成: 三嗪环是通过涉及适当前体的环化反应合成的。
取代基的引入: 乙氧基、甲氧基和氟苯基是通过使用合适的试剂进行取代反应引入的。
肼基的形成: 肼基是通过使中间体化合物与肼衍生物反应形成的。
最终组装: 最终化合物是通过将吗啉环与三嗪核心偶联来组装的。
工业生产方法可能涉及优化反应条件,例如温度、压力和催化剂,以实现更高的产率和纯度。
化学反应分析
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将该化合物转化为具有不同官能团的还原形式。
取代: 该化合物可以参与取代反应,其中一个或多个取代基被其他基团取代。
水解: 水解反应可以将该化合物分解成更小的片段。
在这些反应中常用的试剂和条件包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及各种催化剂。由这些反应形成的主要产物取决于所用特定反应条件和试剂。
科学研究应用
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺在科学研究中具有广泛的应用,包括:
化学: 该化合物用作合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性,如抗菌、抗病毒和抗癌特性。
医学: 研究其潜在的治疗应用,包括药物开发和疾病治疗。
工业: 用于开发新材料和化学工艺。
作用机制
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶、受体或其他蛋白质结合,导致其活性的调节。所涉及的确切分子靶点和途径取决于特定的应用和生物学背景。
相似化合物的比较
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺可以与其他类似化合物进行比较,例如:
三嗪衍生物: 具有类似三嗪核心但不同取代基的化合物。
肼基化合物: 具有肼基但不同核心结构的化合物。
吗啉衍生物: 具有吗啉环但不同取代基的化合物。
4-[(2E)-2-(4-乙氧基-3-甲氧基苄叉基)肼基]-N-(4-氟苯基)-6-(吗啉-4-基)-1,3,5-三嗪-2-胺的独特性在于其官能团和结构特征的特定组合,这使其具有独特的化学和生物特性。
属性
分子式 |
C23H26FN7O3 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26FN7O3/c1-3-34-19-9-4-16(14-20(19)32-2)15-25-30-22-27-21(26-18-7-5-17(24)6-8-18)28-23(29-22)31-10-12-33-13-11-31/h4-9,14-15H,3,10-13H2,1-2H3,(H2,26,27,28,29,30)/b25-15+ |
InChI 键 |
WMQJEAXNORJDPA-MFKUBSTISA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11692995.png)
![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)
